2,6-Difluoro-4-(methylthio)benzaldehyde molecular structure
2,6-Difluoro-4-(methylthio)benzaldehyde molecular structure
An In-depth Technical Guide to the Molecular Structure of 2,6-Difluoro-4-(methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of the molecular architecture of 2,6-difluoro-4-(methylthio)benzaldehyde, a key building block in modern synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a description of the molecule, but a causal understanding of how its distinct structural features—ortho-difluoro substitution and a para-methylthio group—govern its physicochemical properties, spectroscopic signature, reactivity, and utility in the development of novel chemical entities.
2,6-Difluoro-4-(methylthio)benzaldehyde (CAS No. 1428234-70-1) is a trifunctionalized aromatic compound.[1] Its structure is built upon a benzaldehyde scaffold, which is systematically modified to impart specific electronic and steric characteristics.
Key Structural Features:
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Benzaldehyde Core: Provides a reactive carbonyl group, a versatile handle for a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations.
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Ortho-Difluoro Substitution: Two fluorine atoms at the C2 and C6 positions exert a powerful influence on the molecule. Fluorine's high electronegativity leads to a strong inductive electron-withdrawing effect, which modulates the reactivity of both the aromatic ring and the aldehyde group. This substitution pattern is a common strategy in drug design to enhance metabolic stability and binding affinity.[2]
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Para-Methylthio Group (-SCH₃): Positioned opposite the aldehyde, the sulfur atom's lone pairs can participate in resonance, acting as a weak electron-donating group. This group can also influence solubility and provides a potential site for metabolic oxidation, a factor to consider in drug development.
These substitutions create a unique electronic environment. The strong inductive withdrawal by the fluorine atoms deactivates the aromatic ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution. This electronic push-pull relationship between the substituents is fundamental to its chemical behavior.
Diagram: 2D Molecular Structure
Caption: 2D structure of 2,6-Difluoro-4-(methylthio)benzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1428234-70-1 | [1] |
| Molecular Formula | C₈H₆F₂OS | [3] |
| Molecular Weight | 188.19 g/mol | [3] |
| Boiling Point (Predicted) | 243.4 ± 40.0 °C | [3] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [3] |
Spectroscopic Profile: A Validating Signature
The molecular structure gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control. The predictions below are based on established principles of spectroscopy and data from structurally related compounds.[4][5][6]
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecule's symmetry, the two aromatic protons (at C3 and C5) are chemically equivalent.
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Aromatic Protons (H3, H5): Expected to appear as a triplet in the range of δ 7.0-7.5 ppm. The triplet arises from coupling to the two adjacent fluorine atoms (JHF).
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Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically δ 9.8-10.2 ppm, due to the deshielding effect of the carbonyl group.
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Methyl Protons (-SCH₃): A sharp singlet is anticipated around δ 2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 185-195 ppm.
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Aromatic Carbons:
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C2/C6 (C-F): Large C-F coupling (¹JCF ≈ 240-260 Hz) will result in a doublet, appearing highly downfield due to the direct attachment of fluorine.
-
C4 (C-S): Expected in the δ 140-150 ppm range.
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C3/C5 (C-H): Will appear as a doublet due to coupling with the ortho fluorine (²JCF).
-
C1 (C-CHO): Will show complex coupling to the adjacent fluorine atoms.
-
-
Methyl Carbon (-SCH₃): An upfield signal around δ 15-20 ppm.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected due to the chemical equivalence of the two fluorine atoms. This signal will likely appear as a triplet due to coupling with the two meta-protons (H3 and H5).
IR (Infrared) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
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C-F Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region.
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Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.
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C-H Stretch (Aromatic & Aldehydic): Signals typically appear above 3000 cm⁻¹ and around 2720-2820 cm⁻¹, respectively.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 188. Key fragmentation would likely involve the loss of the formyl radical (-CHO) to give a fragment at m/z = 159.
Synthesis and Reactivity Insights
Synthetic Approach:
While multiple synthetic routes are conceivable, a common strategy involves building the molecule from a commercially available difluorinated precursor. A plausible, high-level workflow is outlined below. The causality behind this approach is the strategic introduction of functional groups in an order that minimizes side reactions and leverages the directing effects of existing substituents.
Diagram: Conceptual Synthetic Workflow
Caption: A plausible synthetic route to the target molecule.
Reactivity Profile:
The molecule's reactivity is a direct consequence of its structure:
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Aldehyde Group: This is the primary site for reactions like Grignard additions, Wittig reactions, reductive aminations, and conversion to carboxylic acids or alcohols. The electron-withdrawing nature of the fluorinated ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.
-
Aromatic Ring: The ring is generally deactivated to electrophilic aromatic substitution due to the fluorine atoms. However, it is activated for nucleophilic aromatic substitution (SNAr) . Under appropriate conditions with strong nucleophiles, one of the fluorine atoms could potentially be displaced.
-
Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This transformation is highly relevant in drug metabolism and can be used to fine-tune the electronic and steric properties of the molecule.
Significance in Drug Discovery and Materials Science
The incorporation of fluorine into drug candidates is a well-established strategy to improve pharmacological profiles.[2] 2,6-Difluoro-4-(methylthio)benzaldehyde serves as an important intermediate because it combines several desirable features:
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Metabolic Blocking: The ortho-fluorine atoms can block sites of metabolic hydroxylation, increasing the half-life of a drug.
-
Conformational Control: The steric bulk of the ortho substituents can lock the molecule into a specific conformation, which may be optimal for binding to a biological target.
-
Modulation of pKa: The inductive effect of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for receptor interaction or membrane permeability.
-
Versatile Handle: The aldehyde functionality allows for its straightforward incorporation into larger, more complex molecular scaffolds, making it a valuable building block in library synthesis for hit-to-lead optimization.[7]
This scaffold is of interest in developing modulators for various biological targets, including kinases and nuclear receptors, where precise orientation and electronic properties are key to achieving potency and selectivity.[7]
Safety and Handling
As with any laboratory chemical, proper handling is essential. Based on data for structurally similar compounds, the following precautions are advised:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
2,6-Difluoro-4-(methylthio)benzaldehyde is more than just a chemical intermediate; it is a carefully designed molecular tool. Its structure, characterized by the strategic placement of two fluorine atoms and a methylthio group on a benzaldehyde ring, imparts a unique combination of reactivity, stability, and conformational properties. A thorough understanding of this molecular architecture, from its spectroscopic signature to its predictable reactivity, empowers researchers to leverage its full potential in the rational design of new pharmaceuticals and advanced materials.
References
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Reagentia. (n.d.). 2,6-Difluoro-4-(methylthio)benzaldehyde (1 x 5 g). Retrieved from [Link]
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ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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